![molecular formula C9H20N2O B13003929 [2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
[2-(Azetidin-3-yloxy)ethyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Azetidin-3-yloxy)ethyl]diethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an ethyl group and diethylamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azetidin-3-yloxy)ethyl]diethylamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of 3-chloro-1-propanol with ammonia or primary amines under controlled conditions to form the azetidine ring.
Attachment of Ethyl Group: The ethyl group is introduced through alkylation reactions. This can be achieved by reacting the azetidine intermediate with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Diethylamine Moiety: The final step involves the reaction of the azetidine-ethyl intermediate with diethylamine. This can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [2-(Azetidin-3-yloxy)ethyl]diethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the ethyl group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (thiols, amines); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine or ethyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[2-(Azetidin-3-yloxy)ethyl]diethylamine: has found applications in several scientific domains:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [2-(Azetidin-3-yloxy)ethyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring and diethylamine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction. Detailed studies on its binding affinity and specificity are essential to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Pyrrolidin-3-yloxy)ethyl]diethylamine: Similar structure with a pyrrolidine ring instead of an azetidine ring.
[2-(Morpholin-3-yloxy)ethyl]diethylamine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.
[2-(Piperidin-3-yloxy)ethyl]diethylamine: Features a piperidine ring, which is a six-membered nitrogen-containing ring.
Uniqueness
- The azetidine ring in [2-(Azetidin-3-yloxy)ethyl]diethylamine imparts unique steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)5-6-12-9-7-10-8-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
REJPPJAGYJYICY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
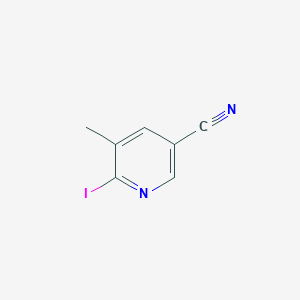
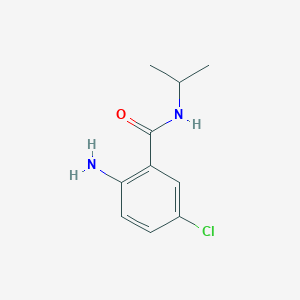
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)


![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
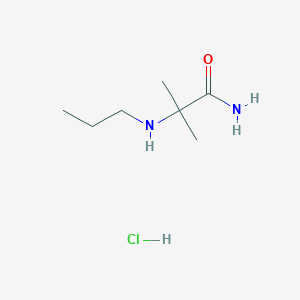
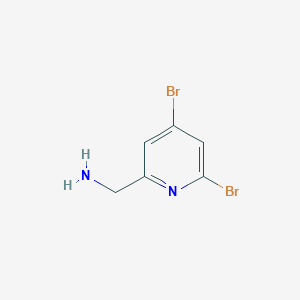
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
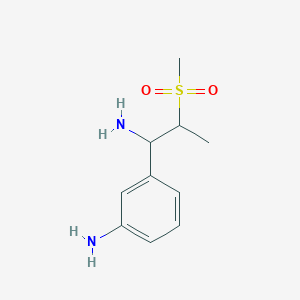
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)
